molecular formula C20H21ClN4O2 B2423974 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide CAS No. 1797591-96-8

5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide

Cat. No.: B2423974
CAS No.: 1797591-96-8
M. Wt: 384.86
InChI Key: KYBJNXSVUPAMRF-UHFFFAOYSA-N
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Description

5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a piperidinylmethyl group linked to a cyanopyridine moiety. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as pyridine derivatives and amines, under controlled conditions.

    Introduction of the Cyanopyridine Moiety: The cyanopyridine group is introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.

    Coupling with Benzamide: The final step involves coupling the piperidine intermediate with a benzamide derivative. This step may require the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium azide (NaN3), thiourea

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of primary amines

    Substitution: Formation of substituted benzamides

Scientific Research Applications

5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential effects on various biological pathways and its interactions with different proteins.

    Materials Science: The compound’s unique structure may allow it to be used in the development of new materials with specific properties, such as improved solubility or stability.

    Biological Research: It can be used as a tool compound to study the effects of specific chemical modifications on biological activity.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological system being studied, but could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide
  • 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-hydroxybenzamide
  • 5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-ethoxybenzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy group, in particular, can affect the compound’s solubility, stability, and ability to interact with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-27-18-5-4-16(21)11-17(18)20(26)24-13-14-6-9-25(10-7-14)19-15(12-22)3-2-8-23-19/h2-5,8,11,14H,6-7,9-10,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBJNXSVUPAMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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